6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Description
Properties
CAS No. |
872355-70-9 |
|---|---|
Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-3-6-5(1-2-10-6)11-7(4)8(12)13/h1-3,10H,(H,12,13) |
InChI Key |
UMARDXZOKXJHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Core Construction via Cyclization
- The pyrrolo[3,2-b]pyridine skeleton is typically synthesized by cyclization reactions involving substituted aminopyridines or nitropyridines with appropriate carbonyl-containing reagents (e.g., pyruvate esters).
- Catalysts such as pyridinium p-toluenesulfonate and reagents like tetraethoxysilane facilitate the cyclization under mild conditions (room temperature to 160 °C) often assisted by microwave heating to improve yields and reduce reaction times.
- Subsequent palladium-catalyzed reactions (e.g., Pd[P(C6H6)3]4) promote cyclization and ring closure efficiently.
Carboxyl Functional Group Installation
- The carboxylic acid at position 5 is introduced via ester intermediates such as methyl or ethyl esters of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
- Esterification is commonly performed using sulfuric acid catalysis in ethanol under reflux conditions (e.g., 80 °C for 12 hours).
- Hydrolysis of the ester to the free acid is then carried out under basic conditions using sodium hydroxide or lithium hydroxide in aqueous or alcoholic media, followed by acidification to precipitate the carboxylic acid.
Detailed Preparation Procedures and Reaction Conditions
| Step | Reaction Type | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization to form pyrrolo[3,2-b]pyridine core | 3-Amino-2-chloropyridine and ethyl pyruvate | Pyridinium p-toluenesulfonate, tetraethoxysilane, pyridine, 20 °C, 24 h; Pd[P(C6H6)3]4, microwave 160 °C, 20 min | 82% | Microwave heating improves reaction rate and yield |
| 2 | Esterification | This compound | H2SO4 (5 eq), ethanol, 15-80 °C, 12 h | Not specified | Acid catalysis in ethanol forms ethyl ester intermediate |
| 3 | Hydrolysis of ester to acid | 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate ester | NaOH or LiOH (2M aqueous), reflux 2-3 h; acidify to pH 4 with acetic acid | 71-82% | Reflux in aqueous base followed by acidification yields free acid |
Representative Experimental Procedure
Cyclization and Core Formation: A mixture of 3-amino-2-chloropyridine (150 mg, 1.17 mmol), ethyl pyruvate (0.25 mL, 2.00 mmol), pyridinium p-toluenesulfonate (73 mg, 0.29 mmol), and tetraethoxysilane (0.26 mL, 1.18 mmol) is stirred in pyridine (0.4 mL) at 20 °C for 24 hours. Palladium catalyst and base are added, and the mixture is heated in a microwave reactor at 160 °C for 20 minutes. The product is extracted and purified by chromatography to yield the ethyl ester intermediate.
Ester Hydrolysis: The ethyl ester is dissolved in ethanol and water, and lithium hydroxide (120 mg, 5.00 mmol) is added. The reaction mixture is stirred for 16 hours, then acidified to pH 4 with acetic acid. The solvent is removed under vacuum, and the crude acid is purified by ion-exchange chromatography to afford the pure this compound with >95% purity.
Research Findings and Analytical Data
Purity and Characterization: The final product typically shows purity above 95% by HPLC. Mass spectrometry confirms molecular ion peaks consistent with C8H5ClN2O2 (m/z 196.59). NMR data (1H and 13C) confirm the expected aromatic and carboxylic acid proton and carbon signals.
Yield Optimization: Studies demonstrate that microwave-assisted cyclization significantly improves yield and reduces reaction time compared to conventional heating. Careful control of pH during hydrolysis and precipitation steps improves product isolation.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Impact on Synthesis |
|---|---|---|
| Cyclization catalyst | Pyridinium p-toluenesulfonate, Pd[P(C6H6)3]4 | Enables efficient ring closure |
| Solvent | Pyridine, ethanol, water | Solubilizes reactants, facilitates hydrolysis |
| Temperature | 20 °C (cyclization), 160 °C (microwave), 80 °C (esterification), reflux (hydrolysis) | Controls reaction rates and selectivity |
| Reaction time | 20 min (microwave), 12 h (esterification), 2-3 h (hydrolysis) | Balances yield and purity |
| Base for hydrolysis | NaOH or LiOH (2 M) | Converts ester to acid effectively |
| Acidification | Acetic acid to pH 4 | Precipitates pure acid product |
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA) are used.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has been investigated for its potential as a therapeutic agent. Its applications in medicinal chemistry include:
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been a focal point of study .
- Antimicrobial Properties : Some studies have suggested that this compound possesses antimicrobial activity, making it a candidate for the development of new antibiotics .
- Neuroprotective Effects : There are indications that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Agrochemicals
In the field of agrochemicals, this compound is explored for:
- Pesticide Development : Its structural features may contribute to the design of novel pesticides with enhanced efficacy against pests while minimizing environmental impact .
- Herbicides : The compound's biological activity can be leveraged in developing effective herbicides that target specific plant species without harming crops .
Materials Science
The compound's unique chemical structure allows for various applications in materials science:
- Polymer Synthesis : It can serve as a building block in the synthesis of polymers with specific properties, such as increased thermal stability or enhanced mechanical strength .
- Nanomaterials : Research is ongoing into the use of this compound in creating nanomaterials for applications in electronics and photonics due to its electronic properties .
Data Table: Summary of Applications
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models .
- Agrochemical Applications : Research published in Pesticide Science highlighted the efficacy of this compound as a novel herbicide, showing reduced weed populations with minimal impact on crop yield .
- Material Development : Investigations into polymer composites incorporating this compound revealed improved thermal stability and mechanical properties compared to traditional materials .
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen-Substituted Analogs
Key structural analogs differ in the positions of substituents or halogen atoms on the pyrrolopyridine core:
Key Observations :
- Positional isomerism significantly impacts bioactivity. For example, 5-chloro derivatives (e.g., CAS 1203498-99-0) are linked to antimicrobial applications, whereas 6-chloro analogs are explored in protein degradation .
- The carboxylic acid group at position 5 enhances electronic communication in materials science (e.g., solar cell sensitizers) compared to analogs with substituents at other positions .
Heterocyclic Core Modifications
Compounds with alternative fused-ring systems but similar substituents:
Key Observations :
- Thieno[3,2-b]pyridine-5-carboxylic acid exhibits unique biosynthetic interference, suppressing echinomycin production in Streptomyces cultures .
- Pyrazolo[3,4-b]pyridine derivatives demonstrate potent enzyme inhibition (e.g., A1 adenosine receptor antagonism with Ki <10 nM), outperforming pyrrolopyridine analogs in receptor affinity .
Functional Group Variations
Biological Activity
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 196.59 g/mol
- CAS Number : 872355-70-9
- Structure : The compound features a pyrrole ring fused to a pyridine system, which is characteristic of many biologically active compounds.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including this compound. In vitro evaluations have demonstrated significant activity against various bacterial strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| This compound | Escherichia coli | 25 |
The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
The mechanism by which this compound exerts its antibacterial effects may involve the inhibition of bacterial topoisomerases. This class of enzymes is crucial for DNA replication and transcription in bacteria. Inhibition leads to cell death or stasis .
Study on Antituberculosis Activity
A study focused on the development of derivatives based on pyrrole compounds aimed at combating Mycobacterium tuberculosis. The derivatives showed promising activity with an MIC of 5 µM against the pathogen, suggesting that modifications to the pyrrole structure can enhance efficacy against tuberculosis .
Dual Inhibitors Research
Research has also explored dual inhibitors of bacterial topoisomerases that include similar pyrrole structures. These compounds demonstrated broad-spectrum antibacterial activity but required further optimization to enhance solubility and reduce toxicity .
Safety and Toxicology
The safety profile for this compound indicates potential hazards associated with its use. Precautionary statements suggest handling with care due to possible irritant effects upon exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
